molecular formula C11H22O3Si B3068622 4-Cyclooctenyl Trimethoxysilane CAS No. 67592-37-4

4-Cyclooctenyl Trimethoxysilane

Cat. No.: B3068622
CAS No.: 67592-37-4
M. Wt: 230.38 g/mol
InChI Key: KZPUVYZACVLAQO-PLNGDYQASA-N
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Description

4-Cyclooctenyl Trimethoxysilane (CAS 67592-37-4) is an organosilicon compound featuring a cyclooctenyl group bonded to a trimethoxysilyl moiety. Its molecular formula is C₁₁H₂₀O₃Si, and it is primarily utilized in materials science as a coupling agent or surface modifier due to its reactive silanol groups and the steric bulk of the cyclooctenyl ring .

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl]-trimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)11-9-7-5-4-6-8-10-11/h4-5,11H,6-10H2,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPUVYZACVLAQO-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC=CCC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[Si](C1CCC/C=C\CC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306193
Record name 5-(Trimethoxysilyl)cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67592-37-4
Record name 5-(Trimethoxysilyl)cyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67592-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trimethoxysilyl)cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclooctenyl Trimethoxysilane typically involves the hydrosilylation of cyclooctene with trimethoxysilane. This reaction is catalyzed by platinum-based catalysts, such as platinum-divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of cyclooctene and trimethoxysilane into a reactor containing the platinum catalyst. The reaction mixture is then heated and stirred to ensure complete conversion. The product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclooctenyl Trimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the trimethoxysilane group hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Oxidation: The cyclooctene ring can be oxidized to form epoxides or diols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Silanols and siloxanes.

    Oxidation: Epoxides and diols.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

4-Cyclooctenyl Trimethoxysilane is widely used in scientific research and industrial applications, including:

    Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.

    Polymer Chemistry: It acts as a crosslinking agent in the synthesis of silicone polymers and resins.

    Nanotechnology: It is used to functionalize nanoparticles, improving their dispersion and stability in various media.

    Biomedical Applications: It is explored for use in drug delivery systems and as a component in biocompatible coatings for medical devices.

Mechanism of Action

The mechanism of action of 4-Cyclooctenyl Trimethoxysilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong covalent bonds between organic and inorganic materials. The cyclooctene ring provides additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Key Structural Features Boiling Point (°C) Key Applications
This compound 67592-37-4 C₁₁H₂₀O₃Si Cyclooctenyl + trimethoxysilyl Not reported Polymer modification, adhesion agents
Trimethoxysilane 2487-90-3 C₃H₁₀O₃Si Simple methoxysilane 83 Precursor for silicones, coatings
3,3,3-Trifluoropropyl Trimethoxysilane Not provided C₆H₁₁F₃O₃Si Fluorinated alkyl chain Not reported Water-repellent coatings, fluoropolymers
Di(Naphthalen-1-yl) Dimethoxysilane 21591-48-0 C₂₂H₂₀O₂Si Aromatic naphthyl groups Not reported High-temperature resins, electronics
Ethyl Methyl Dichlorosilane 4525-44-4 C₃H₈Cl₂Si Mixed alkyl/chloro substituents 115–118 Intermediate for silicone synthesis

Structural and Reactivity Differences

Cyclooctenyl vs. Linear Alkyl Groups :

  • The cyclooctenyl group in this compound introduces significant steric hindrance compared to linear alkyl groups in compounds like Trimethoxysilane. This hindrance may slow hydrolysis rates but enhance thermal stability and adhesion to hydrophobic surfaces .
  • In contrast, Trimethoxysilane (C₃H₁₀O₃Si) lacks bulky substituents, making it more volatile (boiling point: 83°C) and reactive in forming siloxane networks .

Fluorinated vs. Hydrocarbon Substituents :

  • 3,3,3-Trifluoropropyl Trimethoxysilane contains a fluorinated chain, imparting exceptional hydrophobicity and chemical resistance compared to the hydrocarbon-based cyclooctenyl group. This makes it suitable for waterproof coatings .

Aromatic vs. Aliphatic Systems :

  • Di(Naphthalen-1-yl) Dimethoxysilane features aromatic naphthyl groups, which enhance thermal stability and electronic properties, making it ideal for high-performance resins. The cyclooctenyl group, while bulky, lacks aromatic conjugation, limiting its use in conductive materials .

Biological Activity

4-Cyclooctenyl Trimethoxysilane is a silane compound that has garnered attention in various fields, including materials science and biological applications. Its unique structure allows for interesting interactions with biological systems, particularly in the context of drug delivery, biocompatibility, and surface modification of biomaterials. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

  • Molecular Formula : C11_{11}H22_{22}O3_3Si
  • Molecular Weight : 230.37 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Research indicates that silanes can exhibit antimicrobial activity, which may be beneficial for applications in medical devices and coatings.
  • Cell Adhesion and Proliferation : The compound has been studied for its effects on cell adhesion properties, which are crucial for tissue engineering and regenerative medicine.
  • Drug Delivery Systems : Its silane functionality allows for the modification of nanoparticles for targeted drug delivery.

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of silane compounds, including this compound, demonstrated significant inhibition of bacterial growth. The results are summarized in Table 1.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus12
Control (no treatment)-0

Cell Adhesion and Proliferation

The effects of this compound on cell adhesion were assessed using fibroblast cell lines. The findings indicate enhanced adhesion compared to untreated controls.

  • Cell Line : NIH 3T3 Fibroblasts
  • Adhesion Rate :
    • Control: 40%
    • Treated with this compound: 70%

These results suggest that the compound may promote better integration of biomaterials with surrounding tissues.

Drug Delivery Applications

In a case study involving the use of silanes in drug delivery systems, this compound was incorporated into polymeric nanoparticles designed for targeted delivery of anticancer drugs. The study highlighted:

  • Release Profile : Controlled release over 48 hours.
  • Targeted Delivery Efficiency : Increased uptake by cancer cells compared to non-targeted systems.

Mechanistic Insights

The biological activity of this compound is thought to derive from its ability to form stable bonds with biological molecules, facilitating interactions that enhance its antimicrobial and cell-adhesive properties. The trimethoxy group allows for easy incorporation into various substrates, making it versatile for biomedical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.